molecular formula C20H18ClN3O4 B12187085 3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one

3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one

Cat. No.: B12187085
M. Wt: 399.8 g/mol
InChI Key: HNTAPOAHQITRKY-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 5-chloro-2-methoxyphenyl group and a morpholin-4-ylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution Reactions: The 5-chloro-2-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinated and methoxylated benzene derivatives.

    Morpholin-4-ylcarbonyl Group Introduction: The morpholin-4-ylcarbonyl group can be attached through nucleophilic substitution reactions involving morpholine and suitable carbonyl-containing intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloro-2-methoxyphenyl)quinazolin-4(3H)-one: Lacks the morpholin-4-ylcarbonyl group, which may result in different biological activities.

    7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one: Lacks the 5-chloro-2-methoxyphenyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one is unique due to the presence of both the 5-chloro-2-methoxyphenyl and morpholin-4-ylcarbonyl groups. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one

InChI

InChI=1S/C20H18ClN3O4/c1-27-18-5-3-14(21)11-17(18)24-12-22-16-10-13(2-4-15(16)20(24)26)19(25)23-6-8-28-9-7-23/h2-5,10-12H,6-9H2,1H3

InChI Key

HNTAPOAHQITRKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)N4CCOCC4

Origin of Product

United States

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